N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide
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Overview
Description
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that features a cyclopropyl group, an isopropyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopropyl and isopropyl groups. One common method involves the reaction of 1-isopropyl-1H-imidazole-2-carbaldehyde with cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 40-60°C.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamide derivatives.
Scientific Research Applications
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
N-cyclopropyl-1-(1-isopropyl-1H-imidazol-2-yl)ethanesulfonamide is unique due to the presence of both cyclopropyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the imidazole ring and sulfonamide moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C11H19N3O2S |
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Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-8(2)14-7-6-12-11(14)9(3)17(15,16)13-10-4-5-10/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
OLTIZKYGTNBFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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